![molecular formula C7H3Cl2NS2 B6598038 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione CAS No. 908355-87-3](/img/structure/B6598038.png)
6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione
Overview
Description
6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione (DDBT) is a heterocyclic compound with a benzothiazole ring system and two chlorine substituents. It is a widely studied compound due to its potential applications in the fields of medicine, agriculture, and materials science. DDBT has been shown to have a variety of biological activities, including antioxidant, antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been used as a precursor for the synthesis of other compounds and has been studied for its potential use in drug delivery systems.
Mechanism of Action
The exact mechanism of action of 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione is still not fully understood. However, it is believed that the chlorine substituents on the benzothiazole ring system are responsible for its biological activities. It is believed that the chlorine substituents interact with the target molecules, leading to the inhibition of their activity. Additionally, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been shown to act as an antioxidant, which means it can scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has antioxidant, antifungal, antibacterial, and anti-inflammatory properties. In addition, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been shown to inhibit the growth of certain cancer cell lines. In vivo studies have demonstrated that 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione can reduce oxidative stress, improve liver function, and reduce inflammation.
Advantages and Limitations for Lab Experiments
The main advantage of using 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione in laboratory experiments is its low cost and availability. Additionally, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione in laboratory experiments. For example, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione is not water soluble and must be dissolved in an organic solvent before use. Additionally, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione is not very soluble in most organic solvents, which can limit the amount that can be used in a given experiment.
Future Directions
There are several potential future directions for the use of 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione. For example, it could be used in the synthesis of other compounds, such as drugs and polymers. Additionally, it could be used as a drug targeting agent or a corrosion inhibitor. It could also be used as a catalyst in organic synthesis or as an insecticide or fungicide in agriculture. Finally, it could be used to study the biochemical and physiological effects of 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione in vivo.
Synthesis Methods
6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione can be synthesized by a variety of methods, including the reaction of 1,3-dichloro-2-thione with benzotriazole, the reaction of 2-chlorobenzothiazole with 1,3-dichloro-2-thione, and the reaction of 1,3-dichloro-2-thione with 1,3-dichloro-2-thiophene. The most common synthesis method utilizes the reaction of 1,3-dichloro-2-thione with benzotriazole. In this method, the two reactants are heated in a solvent to form a solution of 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione. The reaction can be conducted in either an aqueous or organic solvent, such as ethanol. The reaction is typically complete in one hour, and the product can be isolated by filtration or evaporation of the solvent.
Scientific Research Applications
6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been studied extensively for its potential applications in drug delivery systems, materials science, and agriculture. In the field of drug delivery systems, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been studied for its potential use as a drug targeting agent. In materials science, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been studied for its potential use as a corrosion inhibitor, a catalyst, and a polymerization initiator. In agriculture, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been studied for its potential use as a fungicide and an insecticide. In addition, 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has been studied for its potential use in the synthesis of other compounds.
properties
IUPAC Name |
6,7-dichloro-3H-1,3-benzothiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCZNIDTPVGLMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=S)S2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727814 | |
Record name | 6,7-Dichloro-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-benzothiazole-2-thiol | |
CAS RN |
908355-87-3 | |
Record name | 6,7-Dichloro-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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